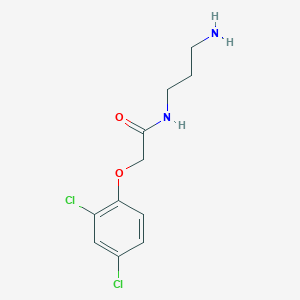
Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamide group, an aminopropyl chain, and a dichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-” typically involves the reaction of 2,4-dichlorophenol with an appropriate acetamide derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The aminopropyl group can be introduced through a subsequent reaction with a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminopropyl group.
Reduction: Reduction reactions could target the acetamide group or the dichlorophenoxy moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the dichlorophenoxy group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding amide oxide, while reduction could produce a simpler amine derivative.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential bioactivity.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-: shares similarities with other acetamides and phenoxy compounds.
Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-: can be compared with compounds like acetamide, N-(3-aminopropyl)-2-(4-chlorophenoxy)- and acetamide, N-(3-aminopropyl)-2-(2,4-difluorophenoxy)-.
Uniqueness
The uniqueness of “Acetamide, N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61999-70-0 |
|---|---|
Molecular Formula |
C11H14Cl2N2O2 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C11H14Cl2N2O2/c12-8-2-3-10(9(13)6-8)17-7-11(16)15-5-1-4-14/h2-3,6H,1,4-5,7,14H2,(H,15,16) |
InChI Key |
PZURWPFHERLWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















